molecular formula C18H17N3O4 B2746018 5-(Dimethylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 946309-32-6

5-(Dimethylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2746018
CAS No.: 946309-32-6
M. Wt: 339.351
InChI Key: DZFXUQUYAPCAOX-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 5 with a dimethylamino group, at position 4 with a carbonitrile, and at position 2 with a furan-2-yl group. The furan is further substituted at position 5 with a (4-methoxyphenoxy)methyl moiety. Its molecular formula is C₂₀H₂₀N₄O₄, with a molecular weight of 380.40 g/mol (inferred from analogs in and ). The dimethylamino group contributes basicity, while the 4-methoxyphenoxy moiety enhances lipophilicity.

Properties

IUPAC Name

5-(dimethylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21(2)18-15(10-19)20-17(25-18)16-9-8-14(24-16)11-23-13-6-4-12(22-3)5-7-13/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFXUQUYAPCAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Dimethylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile, with the CAS number 946200-96-0, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C20_{20}H22_{22}N4_4O4_4, with a molecular weight of 382.4 g/mol. The structure includes a dimethylamino group, a furan ring, and an oxazole moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing benzoxazole structures have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and moderate activity against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A10Bacillus subtilis
Compound B30Escherichia coli
Compound C15Staphylococcus aureus

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has shown that related oxazole derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cells
In a study evaluating the cytotoxicity of various oxazole derivatives, it was found that certain modifications to the phenyl groups significantly enhanced activity against cancer cells. For example, compounds with electron-donating groups such as methoxy or dimethylamino groups exhibited higher cytotoxicity compared to those without .

Table 2: Cytotoxicity Data on Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
Compound D5MCF-7
Compound E12A549
Compound F8PC3

Structure-Activity Relationship (SAR)

The biological activity of the compound can be closely linked to its structural components. The presence of specific functional groups influences its interaction with biological targets. For instance:

  • Dimethylamino Group : Enhances solubility and may improve binding affinity to target proteins.
  • Furan Ring : Contributes to the overall stability and reactivity of the molecule.
  • Oxazole Moiety : Plays a crucial role in mediating biological interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

  • 5-{[2-(Dimethylamino)ethyl]amino}- Analogs (C₂₀H₂₂N₄O₄): This analog () replaces the dimethylamino group at position 5 with a longer-chain [2-(dimethylamino)ethyl]amino substituent.
  • 5-(Pyrrolidin-1-yl)- and 5-(Piperidin-1-yl)- Derivatives (): Compounds D301-0158 (C₂₀H₁₉N₃O₄) and D301-0261 (C₂₁H₂₁N₃O₃) replace the dimethylamino group with pyrrolidine or piperidine rings. These cyclic amines increase steric bulk and basicity, which could influence pharmacokinetic properties like metabolic stability. The 2-methylphenoxy substitution in D301-0261 further modifies lipophilicity .
  • 5-[(1-Phenylethyl)amino]- Derivative (C₂₄H₂₁N₃O₄): Compound D301-0200 () introduces a bulky (1-phenylethyl)amino group, increasing molecular weight (419.45 g/mol). The aromatic phenyl group may enhance π-π stacking interactions in target binding but reduce solubility due to higher hydrophobicity .

Variations in the Furan Substituent

  • 4-Fluorobenzylamino Substitution (C₂₃H₁₈FN₃O₄): The compound in replaces the dimethylamino group with a 4-fluorobenzylamino moiety and retains the (4-methoxyphenoxy)methyl furan.
  • Ortho-Methoxy Substitution (): The compound 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile (C₂₂H₂₃N₃O₅) modifies the phenoxy group to 2-methoxy and adds a 3,4-dimethoxyphenyl ethyl chain.

Physicochemical and Functional Implications

Property Target Compound Key Analog () Key Analog ()
Molecular Weight 380.40 g/mol 419.41 g/mol 365.39 g/mol (D301-0158)
Key Substituents Dimethylamino, 4-MeOPhO 4-Fluorobenzylamino, 4-MeOPhO Pyrrolidin-1-yl, 4-MeOPhO
LogP (Predicted) ~2.5 ~3.0 (due to fluorine) ~2.8 (cyclic amine)
Hydrogen-Bond Donors 1 (NH) 2 (NH, NH) 1 (NH)
  • The 4-methoxyphenoxy group donates electron density via resonance, balancing electronic effects .
  • Substituent bulk and polarity may dictate target selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Dimethylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the oxazole core. Key steps include:

  • Step 1 : Cyclocondensation of a nitrile precursor with a furan-substituted aldehyde under reflux in ethanol or THF, catalyzed by acetic anhydride (to activate the nitrile group) .
  • Step 2 : Functionalization of the oxazole ring via nucleophilic substitution or cross-coupling reactions. For example, dimethylamine can be introduced under inert atmospheres (N₂/Ar) at 60–80°C in methanol, requiring 48 hours for completion .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the oxazole and furan rings. For example, the dimethylamino group shows a singlet at δ 2.8–3.0 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 410.1482) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : The compound is stable in anhydrous DMSO or dichloromethane at –20°C for long-term storage. Avoid aqueous solutions due to potential hydrolysis of the oxazole ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions (e.g., the carbonitrile group as an electron-deficient site) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). The furan and methoxyphenoxy groups may exhibit π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :

  • Solubility Conflicts : Use a standardized shake-flask method with HPLC quantification. For example, test solubility in PBS (pH 7.4) vs. DMSO, noting discrepancies due to aggregation .
  • Reactivity Discrepancies : Conduct controlled kinetic studies under varying temperatures (25–60°C) and pH (4–10) to identify side reactions (e.g., hydrolysis of the oxazole ring under acidic conditions) .

Q. How does the compound’s electronic structure influence its spectroscopic and catalytic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The conjugated furan-oxazole system exhibits strong absorbance at λmax ≈ 320 nm (ε > 10⁴ M⁻¹cm⁻¹), useful for tracking reaction progress .
  • Catalytic Applications : The dimethylamino group acts as a weak base in organocatalytic reactions (e.g., Knoevenagel condensations), verified by monitoring yields with GC-MS .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., a furan-ring-opened derivative due to over-oxidation).
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in the oxazole ring) to trace reaction pathways via NMR .

Key Challenges and Recommendations

  • Synthetic Challenges : Low yields (<50%) in the final coupling step due to steric hindrance from the methoxyphenoxy group. Mitigate by using Pd-catalyzed Sonogashira coupling .
  • Biological Testing : Prioritize assays against targets with hydrophobic binding pockets (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic nature .

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